Physicochemical Profile vs. Piperidine Analog: Enhanced Polarity and H-Bond Capacity
Compared to its direct piperidine analog (CAS 612523-82-7), the target compound's 4-methylpiperazine moiety provides a critical differentiation in both hydrogen-bond acceptor capacity and topological polar surface area (tPSA). The piperidine analog lacks the distal nitrogen, functioning as a pure hydrophobic substituent, whereas the piperazine introduces a tertiary amine that can act as a solubility-enhancing group and a potential H-bond acceptor . This difference is crucial for modulating ADME properties in CNS-targeted programs.
| Evidence Dimension | Topological Polar Surface Area (tPSA) & H-Bond Acceptors |
|---|---|
| Target Compound Data | tPSA: 50.1 Ų; H-Bond Acceptors: 5; H-Bond Donors: 0 |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (Sigma L185280): tPSA: 38.0 Ų; H-Bond Acceptors: 4; H-Bond Donors: 0 |
| Quantified Difference | Δ tPSA: +12.1 Ų; Δ H-Bond Acceptors: +1. The piperazine nitrogen enables additional interactions not possible with the piperidine. |
| Conditions | Calculated physicochemical properties; tPSA and H-bond counts from vendor datasheets and structural analysis [1]. |
Why This Matters
A higher tPSA and additional H-bond acceptor directly influence passive permeability and solubility, making the target compound a superior choice for hit-to-lead campaigns where CNS drug-likeness or improved aqueous solubility is a prioritized parameter.
- [1] 1-(4-CHLOROBENZYL)-4-(4-METHYL-1-PIPERIDINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE, AldrichCPR L185280. Sigma-Aldrich. https://www.sigmaaldrich.cn/CN/zh/search/612523-82-7 View Source
